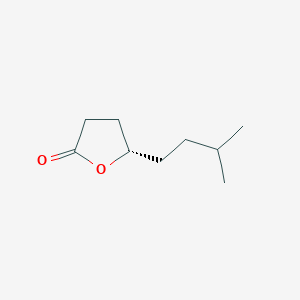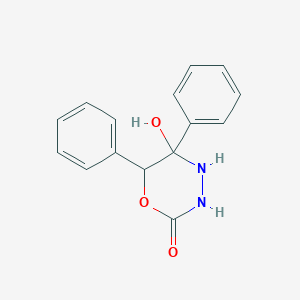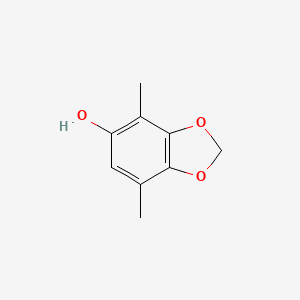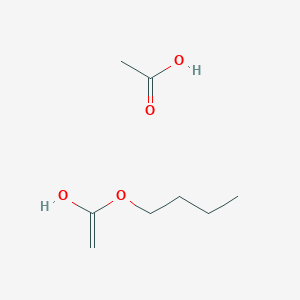
Acetic acid;1-butoxyethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-butoxyethenol is an organic compound that combines the properties of acetic acid and 1-butoxyethenol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 1-butoxyethenol, on the other hand, is an ether with a butoxy group attached to an ethenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid;1-butoxyethenol can be synthesized through esterification, a reaction between acetic acid and 1-butoxyethanol. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:
CH3COOH+CH3(CH2)3CH2OH→CH3COOCH2(CH2)3CH3+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or acidic ionic liquids are used to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-butoxyethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to the alcohol and carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Butanoic acid and acetaldehyde.
Reduction: 1-butoxyethanol and acetic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;1-butoxyethenol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its solvent properties.
Mécanisme D'action
The mechanism of action of acetic acid;1-butoxyethenol involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing acetic acid and 1-butoxyethanol, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: An ester formed from acetic acid and butanol, used as a solvent in paints and coatings.
Ethyl acetate: Another ester of acetic acid, commonly used as a solvent in nail polish removers and glues.
Propyl acetate: Similar to butyl acetate but with a propyl group, used in fragrances and flavorings.
Uniqueness
Acetic acid;1-butoxyethenol is unique due to its specific combination of acetic acid and 1-butoxyethanol, providing distinct solvent properties and potential biological activities not found in other similar esters.
Propriétés
Numéro CAS |
88382-53-0 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
acetic acid;1-butoxyethenol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-3-4-5-8-6(2)7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
Clé InChI |
FOSWHTVWFZNUKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
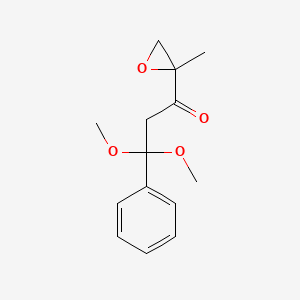


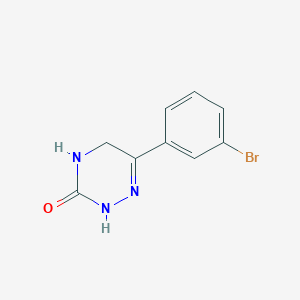
![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)


![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
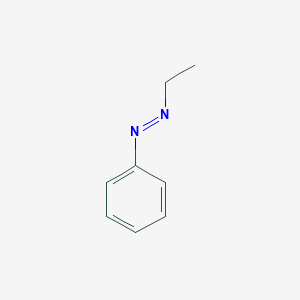
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
